molecular formula C14H14FN3O2 B2577402 4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid CAS No. 1795067-87-6

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid

Cat. No.: B2577402
CAS No.: 1795067-87-6
M. Wt: 275.283
InChI Key: ZPXZGLKEUFRIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid is a useful research compound. Its molecular formula is C14H14FN3O2 and its molecular weight is 275.283. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Charge Transfer and Fluorescence Spectra

4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid and its analogs, such as 4-(N-phenylamino)benzoic acid (PhABA), have been studied for their fluorescence properties. PhABA, in particular, shows strong Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicative of intramolecular charge transfer (ICT) characteristics. This property is crucial for understanding the electron donor capabilities of anilino moieties compared to aliphatic amino groups (Li-Hua Ma, Zhao-bin Chen, & Yunbao Jiang, 2003).

Structure-Metabolism Relationships

Research on the metabolism of benzoic acid derivatives, including those with substituents like fluorine and methyl groups, has been conducted. These studies involve using NMR spectroscopy and computational chemistry to understand how these compounds are metabolized, primarily through glucuronidation or glycine conjugation reactions. This research offers insights into the physicochemical properties that distinguish the metabolic fate of these compounds, which can be crucial for developing new drugs (F. Y. Ghauri, C. Blackledge, et al., 1992).

Synthesis and Applications in Peptidomimetics

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which could be a derivative or analog of the specified compound, is used as a building block in the synthesis of peptidomimetics. Its distinct functionalities allow selective reactions, making it suitable for solid-phase synthesis of complex pseudopeptides (R. Pascal, R. Sola, et al., 2000).

Antimicrobial Activity

Derivatives of p-aminobenzoic acid, which may include similar structures to the compound , have been evaluated for their antimicrobial properties. This research is significant for developing new antimicrobial agents (S. Komurcu, S. Rollas, et al., 1995).

Properties

IUPAC Name

4-amino-2-anilino-3-fluoro-5-(methylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-17-10-7-9(14(19)20)13(11(15)12(10)16)18-8-5-3-2-4-6-8/h2-7,17-18H,16H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXZGLKEUFRIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C(=C1)C(=O)O)NC2=CC=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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